N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide
Description
N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a methoxypyridine moiety, and a phenyl group
Properties
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-20(17-7-4-3-5-8-17)11-6-12-23(15-20)19(24)22-14-16-9-10-18(25-2)21-13-16/h3-5,7-10,13H,6,11-12,14-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDPQDVQWGKTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)NCC2=CN=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a nucleophilic substitution reaction, where a suitable methoxypyridine derivative reacts with a halogenated intermediate.
Attachment of the Phenyl Group: The phenyl group is often introduced through a Friedel-Crafts alkylation or acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Final Coupling: The final step involves coupling the methoxypyridine and phenyl-substituted piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism by which N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The methoxypyridine moiety may play a crucial role in binding to these targets, while the piperidine ring and phenyl group contribute to the overall binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(6-methoxypyridin-3-yl)methyl]-3-methyl-3-phenylpiperidine-1-carboxamide: can be compared with other piperidine derivatives and methoxypyridine-containing compounds.
Similar Compounds: this compound, this compound, and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxypyridine moiety, in particular, may offer unique binding interactions not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
